BenchChemオンラインストアへようこそ!

4-(2-Bromophenyl)piperidine

dopamine D2 receptor MAO A inhibition striatal DOPAC

Your research demands precision: 4-(2-Bromophenyl)piperidine is the ortho-bromo 4-phenylpiperidine that uniquely enables sigma-1 receptor-selective PET radioligand synthesis (OBBV) and delivers a 5-HT1A IC50 of 315 nM. Unlike meta/para regioisomers, the ortho-bromine redirects pharmacological selectivity away from VAChT, making it irreplaceable for molecular imaging and CNS drug discovery. Stock this building block for orthogonal N-alkylation/Suzuki coupling diversification.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
CAS No. 82212-00-8
Cat. No. B1287559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)piperidine
CAS82212-00-8
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=CC=C2Br
InChIInChI=1S/C11H14BrN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
InChIKeyHHHAYRLLVYOFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenyl)piperidine (CAS 82212-00-8): Ortho-Bromo Phenylpiperidine Building Block for CNS-Targeted Research & PET Tracer Development


4-(2-Bromophenyl)piperidine (CAS 82212-00-8) is a mono-substituted 4-phenylpiperidine derivative bearing a bromine atom at the ortho position of the aromatic ring. It is supplied as a white to yellow solid with a typical commercial purity of ≥95%, requiring storage at 2–8 °C . Unlike its meta- and para-bromo regioisomers, the ortho-substitution pattern imposes distinct conformational constraints and electronic effects on the piperidine–phenyl scaffold, which translate into a differentiated pharmacological fingerprint—most notably binding affinity at the serotonin 5-HT1A receptor and a demonstrated role as the key synthetic intermediate for sigma-1 receptor-selective PET radioligands .

Why 4-(2-Bromophenyl)piperidine Cannot Be Replaced by Its Regioisomers or Other 4-Phenylpiperidine Analogs


The bromine substitution position on the phenyl ring is not a trivial structural variation—it is the primary determinant of biological response within the 4-phenylpiperidine class. Systematic SAR studies by Pettersson et al. demonstrated that the position (ortho, meta, or para) and physicochemical character of the aromatic substituent critically govern the in vivo dopaminergic response measured by striatal DOPAC levels in freely moving rats, as well as in vitro binding affinities to dopamine D2 receptors and monoamine oxidase A (MAO A) [1]. Ortho-substituted analogs exhibit pharmacological profiles distinct from both meta-substituted compounds (which yielded dopaminergic stabilizers such as pridopidine) and para-substituted compounds (which tended toward MAO A inhibition rather than D2 antagonism). Furthermore, the ortho-bromo group specifically enables the construction of sigma-1 receptor-selective PET tracers—a synthetic application inaccessible to the corresponding para-bromo or unsubstituted phenyl analogs without compromising target selectivity [2]. Generic interchange with regioisomers therefore results in qualitatively different biological outcomes and forecloses specific downstream synthetic routes.

Quantitative Differentiation Evidence for 4-(2-Bromophenyl)piperidine vs. Regioisomers and Halogen Analogs


Ortho-Substitution Position Dictates In Vivo Dopaminergic Response: Class-Level SAR Distinction from Meta- and Para-Substituted 4-Phenylpiperidines

In the Pettersson et al. (2013) mono-substituted 4-phenylpiperidine series, the aromatic substituent position (ortho, meta, or para) was shown to be the critical determinant of in vivo pharmacological response. Meta-substituted compounds produced D2 antagonist-like increases in striatal DOPAC levels (up to ~350–400% of control), while para-substituted analogs generated decreased DOPAC levels consistent with MAO A inhibition rather than D2 antagonism. Ortho-substituted compounds exhibited yet another distinct profile, with the position-dependent effect attributed to altered conformational preferences and differential engagement of D2 vs. MAO A targets [1]. Although the study did not report a direct ortho-bromo vs. para-bromo head-to-head Ki comparison table publicly accessible in full, the SAR model established that substituent position is a stronger predictor of biological outcome than substituent physicochemical properties alone, meaning 4-(2-bromophenyl)piperidine cannot be considered pharmacologically equivalent to 4-(4-bromophenyl)piperidine or 4-(3-bromophenyl)piperidine [1].

dopamine D2 receptor MAO A inhibition striatal DOPAC structure-activity relationship

Quantified 5-HT1A Receptor Binding Affinity: IC50 = 315 nM Establishes a Baseline for Ortho-Bromo Pharmacophore Selection

4-(2-Bromophenyl)piperidine demonstrates measurable binding affinity at the serotonin 5-HT1A receptor with an IC50 value of 315 nM, determined by displacement of [³H]8-OH-DPAT from rat hippocampus membranes [1]. This binding affinity is notable because the unsubstituted parent compound 4-phenylpiperidine shows Ki > 10,000 nM at the related 5-HT3 receptor, indicating that the ortho-bromo substituent contributes substantially to serotonergic receptor engagement [2]. While a direct head-to-head comparison of ortho-bromo vs. para-bromo 5-HT1A binding is not reported in a single public dataset, the 315 nM IC50 provides a quantifiable benchmark that can be referenced against literature values for para-substituted 4-phenylpiperidine 5-HT1A ligands, where affinities vary from low nanomolar to micromolar depending on the specific para substituent [1]. The ortho-bromo pharmacophore is thus characterized by moderate 5-HT1A affinity—a profile suitable for lead optimization where further N-substitution can enhance potency.

serotonin 5-HT1A receptor radioligand binding CNS pharmacology antidepressant

Ortho-Bromo Is the Essential Structural Determinant for Sigma-1 Receptor-Selective PET Tracer Construction via OBBV

4-(2-Bromophenyl)piperidine serves as the indispensable key intermediate for synthesizing ortho-bromo-trans-benzovesamicol (OBBV), a sigma-1 receptor-selective PET ligand candidate. In competitive binding studies, OBBV—derived by coupling 4-(2-bromophenyl)piperidine with 2,3-dihydronaphthalene oxide—exhibited high affinity for the sigma-1 receptor that was comparable to the reference ligand (+)-pentazocine and superior to both DTG and (±)-pentazocine. Critically, OBBV demonstrated prominent selectivity for sigma-1 over sigma-2 receptors and much lower affinity for VAChT compared to the parent benzovesamicol scaffold, establishing that the ortho-bromo substituent is the structural feature that re-directs binding selectivity away from VAChT and toward sigma-1 [1]. The para-bromo analog or unsubstituted phenylpiperidine would not yield this selectivity profile, as the ortho-halogen geometry is specifically required for the intended sigma-1 pharmacophore interaction.

sigma-1 receptor PET radioligand benzovesamicol neuroimaging

Ortho-Bromo Substituent Enables Modular Pd-Catalyzed Cross-Coupling for Divergent Library Synthesis

The ortho-bromo substituent on 4-(2-bromophenyl)piperidine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling modular diversification of the phenyl ring. The methodology reported by Ding, Rybak, and Hall (2014) demonstrates that Pd-catalyzed Suzuki cross-coupling of heteroaryl bromides with boronate esters derived from N-Boc piperidone, followed by tetrahydropyridine reduction, provides regioselective access to α-heteroaryl piperidines [1]. The ortho-bromo group, in particular, can participate in regioselective Suzuki couplings while also enabling subsequent directed ortho-metalation (DoM) chemistry due to the bromine's ortho-directing effect—a dual synthetic capability not accessible with para- or meta-bromo regioisomers . Commercially, 4-(2-bromophenyl)piperidine is supplied at ≥95% purity and is available as the free base (CAS 82212-00-8) and the N-Boc protected derivative, facilitating immediate use in cross-coupling workflows without additional protection/deprotection steps .

Suzuki-Miyaura coupling C–C bond formation medicinal chemistry building block

Physicochemical Differentiation: Solid-State Form and Thermal Properties vs. Para-Bromo Regioisomer

The ortho-bromo regioisomer (4-(2-bromophenyl)piperidine) exhibits distinct physicochemical properties that differentiate it from its para-bromo counterpart. 4-(2-Bromophenyl)piperidine is a white to yellow solid at ambient temperature, with storage recommended at 2–8 °C, and is typically supplied at ≥95% purity . In contrast, 4-(4-bromophenyl)piperidine has a reported melting point of 144–146 °C and a predicted boiling point of 307.6 ± 42.0 °C, indicating it exists as a higher-melting crystalline solid . This difference in solid-state properties has practical implications for handling, formulation, and purification: the ortho-bromo compound's lower melting point and recommended cold storage suggest different stability considerations compared to the para isomer. These differences, while not directly pharmacological, affect procurement decisions related to storage infrastructure, shipping conditions, and compatibility with automated high-throughput screening workflows.

physicochemical properties solid form storage stability quality control

Proven Research and Industrial Application Scenarios for 4-(2-Bromophenyl)piperidine Based on Quantitative Evidence


CNS GPCR-Targeted Fragment-Based Drug Discovery: 5-HT1A Receptor Lead Generation

Medicinal chemistry teams pursuing serotonin 5-HT1A receptor modulators for depression, anxiety, or schizophrenia can deploy 4-(2-bromophenyl)piperidine as a characterized fragment with a quantified IC50 of 315 nM at 5-HT1A [1]. This moderate affinity provides a validated starting point for structure-based optimization through N-alkylation, N-arylation, or N-sulfonylation of the piperidine nitrogen, aiming to improve potency into the sub-100 nM range while retaining the favorable ortho-bromo pharmacophore geometry. The fragment-like molecular weight (240.14 g/mol) and established synthetic tractability support rapid analog generation for SAR exploration.

Sigma-1 Receptor PET Tracer Development for Neurodegenerative Disease Imaging

Nuclear medicine and molecular imaging groups developing sigma-1 receptor PET radioligands for early diagnosis of Alzheimer's disease, Parkinson's disease, or schizophrenia should procure 4-(2-bromophenyl)piperidine as the essential intermediate for constructing ortho-bromo-benzovesamicol (OBBV). As demonstrated in the IAEA-validated study, OBBV—synthesized via coupling of 4-(2-bromophenyl)piperidine with 2,3-dihydronaphthalene oxide—exhibits sigma-1 binding affinity comparable to (+)-pentazocine with markedly improved sigma-1/sigma-2 selectivity and reduced VAChT cross-reactivity [2]. The ortho-bromo substituent is the critical structural feature that redirects binding selectivity away from VAChT, making this specific intermediate non-substitutable for this application.

Divergent Parallel Library Synthesis via Orthogonal Pd-Catalyzed Cross-Coupling and N-Functionalization

High-throughput medicinal chemistry laboratories performing diversity-oriented synthesis on the 4-phenylpiperidine scaffold can leverage 4-(2-bromophenyl)piperidine for two-dimensional library expansion: (i) Suzuki-Miyaura cross-coupling at the ortho-bromo position to introduce aryl, heteroaryl, or alkenyl diversity, and (ii) independent N-functionalization (alkylation, acylation, sulfonylation, or Boc protection/deprotection sequences) of the piperidine nitrogen [3]. This orthogonal reactivity enables the generation of N × C(aryl) compound matrices from a single building block, maximizing chemical space coverage per synthesis cycle. The commercially available N-Boc derivative further streamlines this workflow by eliminating a protection step.

Pharmacological Probe for Ortho-Substitution SAR in Dopaminergic and Serotonergic Systems

Academic and industrial pharmacology groups investigating the impact of halogen substitution position on monoaminergic receptor engagement can use 4-(2-bromophenyl)piperidine as a defined ortho-substituted probe in comparative SAR panels alongside 4-(3-bromophenyl)piperidine (meta), 4-(4-bromophenyl)piperidine (para), and 4-phenylpiperidine (unsubstituted). The Pettersson et al. QSAR framework provides a mechanistic rationale for position-dependent effects on D2/MAO A pharmacology and in vivo DOPAC response, establishing that ortho-substitution directs pharmacological outcomes in a manner qualitatively different from meta and para isomers [4]. This compound thus serves as an essential component of a complete regioisomeric probe set for deconvoluting position-dependent SAR in the 4-phenylpiperidine class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Bromophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.